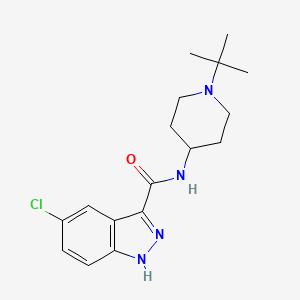![molecular formula C17H22N4O B7359475 N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359475.png)
N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It is a potent agonist of the cannabinoid receptors, which are responsible for the effects of cannabis on the body. JWH-018 has been studied extensively for its potential therapeutic applications and its mechanism of action.
Mécanisme D'action
N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor, which is responsible for the psychoactive effects of cannabis. It binds to the receptor and activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including analgesic, anxiolytic, anti-inflammatory, and anti-cancer effects. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide has several advantages for use in lab experiments, including its high potency, selectivity for the CB1 receptor, and ease of synthesis. However, it also has several limitations, including its potential for abuse and its lack of specificity for the CB1 receptor.
Orientations Futures
There are several future directions for research on N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide and other synthetic cannabinoids, including the development of more selective agonists for the CB1 receptor, the investigation of their potential therapeutic applications, and the study of their long-term effects on the body. Additionally, research is needed to better understand the potential risks associated with the use of these compounds and to develop strategies for mitigating these risks.
Méthodes De Synthèse
N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and the use of Grignard reagents. The most common method of synthesis involves the use of a palladium-catalyzed coupling reaction between 1-(2-methylprop-2-enyl)piperidine and 1H-indazole-3-carboxylic acid chloride.
Applications De Recherche Scientifique
N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and other neurological disorders. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12(2)11-21-9-7-13(8-10-21)18-17(22)16-14-5-3-4-6-15(14)19-20-16/h3-6,13H,1,7-11H2,2H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLUFCXCZNPTBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)phenyl]-6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7359398.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]morpholine-4-carboxamide](/img/structure/B7359404.png)
![2-[4-(5-Ethylthiophen-2-yl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B7359414.png)
![N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359421.png)


![5-chloro-N-[3-(dimethylamino)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359439.png)
![5-chloro-N-[1-(2-ethylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359446.png)
![5-chloro-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359448.png)

![N-[1-(2-methylpropyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359460.png)
![2-Cyclopropyl-6-[(thiophen-3-ylsulfonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B7359467.png)
![1-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]cyclopentane-1-carboxamide](/img/structure/B7359469.png)
![5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7359485.png)